Corticostatin 1 -

Corticostatin 1

Catalog Number: EVT-246300
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Corticostatin 1 was first identified in 2006 by Kobayashi et al., who isolated it from the marine sponge Cortinarius species. This compound is part of a broader class of natural products that exhibit significant pharmacological properties, leading to extensive research into their synthesis and biological mechanisms .

Classification

Corticostatin 1 is classified as a steroidal alkaloid, which is characterized by a steroid backbone combined with nitrogen-containing functional groups. This classification highlights its structural complexity and the potential for diverse biological interactions.

Synthesis Analysis

Methods

The synthesis of corticostatin 1 has been approached through various methodologies, with significant advancements made in recent years. Notable synthetic strategies include:

  • Snieckus Cascade Methodology: This technique involves a series of chemical transformations that allow for the construction of complex molecular frameworks from simpler precursors. It has been instrumental in synthesizing key intermediates for corticostatin analogs .
  • Masamune Alkylative Dearomatization: This method is employed to modify aromatic compounds into more complex structures by introducing alkyl groups, facilitating the formation of corticostatin's pentacyclic core .

Technical Details

The synthesis often begins with readily available steroids like prednisone or prednisolone, which undergo various transformations including oxidation and protection steps to yield intermediates suitable for further reactions. For instance, the conversion of prednisone into cortistatin derivatives involves creating ketals and performing selective deprotection to achieve desired functional groups .

Molecular Structure Analysis

Structure

Corticostatin 1 features a complex steroidal structure characterized by multiple rings and functional groups that contribute to its biological activity. The specific arrangement of these elements allows for interactions with biological targets.

Data

The molecular formula for corticostatin 1 is typically represented as C₂₁H₂₉N, indicating its composition includes carbon, hydrogen, and nitrogen atoms. Structural elucidation often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

Corticostatin 1 can undergo various chemical reactions that modify its structure and potentially enhance its biological activity. Key reactions include:

  • Electrocyclization: This reaction involves the conversion of linear precursors into cyclic structures, which is crucial for forming the steroid backbone.
  • Alkylation: The introduction of alkyl groups at specific positions on the corticostatin structure can significantly influence its pharmacological properties.

Technical Details

The synthetic routes often involve multiple steps where intermediates are carefully manipulated through selective reactions to ensure high yields and purity of the final product. For example, late-stage modifications may involve stereoselective processes that dictate the spatial arrangement of substituents on the corticostatin framework .

Mechanism of Action

Process

Corticostatin 1 exhibits its biological effects primarily through interactions with specific receptors involved in angiogenesis regulation. The compound demonstrates unique anti-angiogenic activity by inhibiting pathways that promote blood vessel formation.

Data

Research indicates that corticostatin 1 binds reversibly to an unidentified target protein, inhibiting phosphorylation processes that are critical for angiogenesis. This mechanism suggests a potentially novel pathway distinct from traditional anti-angiogenic agents .

Physical and Chemical Properties Analysis

Physical Properties

Corticostatin 1 is typically presented as a solid at room temperature, with solubility varying based on solvent polarity. Its melting point and other physical characteristics can be determined through standard laboratory techniques.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows for various modifications that can enhance its therapeutic potential.

Relevant Data or Analyses

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and concentration during synthesis and formulation processes .

Applications

Scientific Uses

Corticostatin 1 has significant potential in scientific research, particularly in pharmacology and medicinal chemistry. Its applications include:

  • Anti-Cancer Research: Due to its anti-angiogenic properties, corticostatin 1 is being investigated as a candidate for cancer therapies aimed at inhibiting tumor growth through vascular suppression.
  • Biological Studies: The compound serves as a valuable tool for studying angiogenesis mechanisms and receptor interactions within cellular environments.
Molecular Biology of Corticostatin 1

Genomic Organization and Evolutionary Conservation of Corticostatin Genes

The corticostatin 1 (CORT) gene (CORT; Gene ID: 1325) resides on human chromosome 1p36.22, spanning approximately 1,967 base pairs and comprising two exons [2] [3]. This locus encodes a precursor protein (preprocortistatin) that undergoes proteolytic cleavage to generate biologically active peptides, primarily CST-14 and CST-17 in humans, and CST-29 across mammalian species [2] [8]. Evolutionary analysis reveals that CORT originated from a segmental duplication event of the ancestral somatostatin (SST) gene early in vertebrate evolution, followed by subsequent divergence [7]. While SST is highly conserved across all vertebrate classes (from agnathans to mammals), CORT emerged later as the functional counterpart of the SS2 gene in placental mammals [7]. This evolutionary trajectory is supported by conserved synteny: the CORT gene shares chromosomal linkage with urotensin II-related peptide (URP), mirroring the SST1-urotensin II (UII) pairing, indicative of an ancestral somatostatin/urotensin II precursor gene [7].

Table 1: Natural Corticostatin 1 Analogs and Their Characteristics

IsoformAmino Acid SequenceLengthModificationsPrimary Source
CST-14PCKNFFWKTFSSCK14 aaDisulfide bridge (Cys²-Cys¹³)Cortex, Hippocampus, Immune cells
CST-17RSMNQENESKGPCKNFFWKTFSSCK17 aaDisulfide bridge (Cys¹⁴-Cys²⁵)Brain, Peripheral tissues
CST-29Not fully characterized29 aaPresumed C-terminal processingBrain, Endocrine tissues
Prepro-CORT105 aa precursor105 aaSignal peptide, cleavage sitesGene product

Transcriptional Regulation and Post-Translational Processing

CORT transcription yields an mRNA encoding a 105-amino acid preproprotein [2] [3]. Tissue-specific expression is biased towards the central nervous system (particularly cortical and hippocampal interneurons) and immune tissues, with lower levels detected in testes and vascular endothelium [2] [10]. Transcriptional regulation involves complex interplay between promoter elements and lineage-defining transcription factors. While detailed promoter analysis remains less exhaustive than for SST, studies suggest involvement of CREB (cAMP Response Element-Binding protein) and neuronal restrictive silencer elements (NRSE) in modulating neuronal expression [5]. Notably, immune cell activation (e.g., T-cell receptor engagement) dynamically upregulates CORT transcription in lymphocytes, contrasting with SST's inconsistent immune expression [5].

Post-translational processing is critical for generating bioactive cortistatins. The preproprotein undergoes sequential enzymatic cleavage: removal of the N-terminal signal peptide followed by prohormone convertase-mediated processing. This liberates C-terminal mature peptides, primarily CST-14 in humans, characterized by a conserved cyclic structure formed by an intramolecular disulfide bridge between cysteine residues at positions 2 and 13/14 (Cys²-Cys¹³ in CST-14, Cys¹⁴-Cys²⁵ in CST-17) [8]. This disulfide bridge and the core motif "FFWK" are essential structural determinants for receptor binding and biological activity [5] [8]. Alternative processing yields longer forms like CST-17 and CST-29, which may exhibit distinct receptor selectivity or pharmacokinetics [8].

Receptor Binding Profiles: SST1–SST5, GHS-R1a, and MRGPRX2 Interactions

Corticostatin 1 exhibits a complex and promiscuous receptor binding profile, mediating its diverse physiological effects:

  • Somatostatin Receptors (SST1-SST5): CST binds all five known SST receptors (SST1-SST5) with high affinity, sharing this property with somatostatin (SST-14). Binding studies using radiolabeled [Tyr¹⁰]CST-14 demonstrate subnanomolar affinity for SST2, SST3, SST4, and SST5, while affinity for SST1 is lower (IC₅₀ ≈ 5 nM) [4] [8]. This overlapping binding pattern explains shared functions like neuronal depression and inhibition of hormone secretion.
  • Growth Hormone Secretagogue Receptor 1a (GHS-R1a): CST exhibits preferential, albeit lower micromolar-range, affinity for GHS-R1a compared to SST. Cortistatin-14 displaces ghrelin binding and can activate GHS-R1a-mediated signaling pathways, particularly the cAMP-PKA cascade, contributing to its distinct sleep-modulating and anti-inflammatory effects not fully replicated by SST [4] [5].
  • Mas-related G protein-coupled receptor X2 (MRGPRX2): Human CST-14 is a potent endogenous agonist for MRGPRX2 (EC₅₀ ≈ 25 nM), a receptor expressed on mast cells and sensory neurons involved in itch and immune regulation. SST-14 lacks significant affinity for MRGPRX2, representing a key functional distinction [8]. Notably, MRGPRX2 is absent in rodents, complicating translational extrapolation of some CST effects observed in murine models [4].

Table 2: Corticostatin 1 Receptor Binding Profile and Functional Implications

ReceptorCST-14 Binding Affinity (IC₅₀ or EC₅₀)SST-14 BindingPrimary Signaling PathwaysKey Physiological Functions Mediated
SST1~5 nM (IC₅₀)Yes (High)Gi/o: ↓ cAMP, ↓ Ca²⁺Inhibition of cell proliferation?
SST2~0.09 nM (IC₅₀)Yes (High)Gi/o: ↓ cAMP, ↑ K⁺ currentsNeuronal depression, Anti-secretion
SST3~0.3 nM (IC₅₀)Yes (High)Gi/o: ↓ cAMPNeuronal modulation
SST4~0.2 nM (IC₅₀)Yes (High)Gi/o: ↓ cAMPAnti-inflammatory (partial), Modulation of pain?
SST5~0.3 nM (IC₅₀)Yes (High)Gi/o: ↓ cAMPHormone secretion inhibition
GHS-R1aLow µM range (IC₅₀/EC₅₀)Weak/NoneGq/11: ↑ IP₃, ↑ Ca²⁺; Gs: ↑ cAMP (context-dependent)Sleep induction, Anti-inflammatory (partial), Metabolic effects
MRGPRX2~25 nM (EC₅₀)NoGq/11: ↑ IP₃, ↑ Ca²⁺Mast cell degranulation modulation, Itch, Immune regulation (Human-specific)

Differential Signaling Pathways: cAMP–PKA vs. SST-Mediated Mechanisms

The engagement of distinct receptor subsets by corticostatin 1 activates divergent intracellular signaling cascades, accounting for both its shared and unique biological functions compared to somatostatin:

  • SST-Mediated Mechanisms (Gi/o-Protein Dominant): Binding of CST to SST1-SST5 primarily couples these receptors to pertussis toxin-sensitive Gi/o proteins. This leads to canonical inhibition of adenylyl cyclase (AC), reducing intracellular cAMP levels and consequently suppressing Protein Kinase A (PKA) activity [4] [5]. This pathway mediates effects shared with SST, such as:
  • Inhibition of neuronal excitability: Via activation of inward-rectifying K⁺ channels (especially via SST2) and inhibition of voltage-gated Ca²⁺ channels, dampening neurotransmitter release and neuronal firing [5].
  • Suppression of hormone/exocrine secretion: e.g., Inhibition of growth hormone, insulin, or glucagon release from pituitary and pancreatic cells [4] [8].
  • Anti-proliferative effects: Inhibition of cell cycle progression in various cell types, including immune cells and some cancer cells, largely mediated by SST-induced cAMP/PKA downregulation and subsequent modulation of MAPK pathways [5].
  • cAMP–PKA Dependent Mechanisms (GHS-R1a Mediated): Activation of GHS-R1a by CST can lead to Gs-mediated stimulation of AC and elevation of intracellular cAMP levels, opposing the effects mediated via SSTs [5] [9]. This pathway is crucial for functions distinct from SST:
  • Induction of slow-wave sleep: CST's sleep-promoting effects involve antagonism of cortical cholinergic excitatory transmission, potentially mediated by GHS-R1a/cAMP/PKA signaling in specific neuronal circuits [5] [9].
  • Modulation of immune responses: The anti-inflammatory action of CST is often more potent than SST. This is partly attributed to its dual pathway engagement: SST-mediated Gi signaling and GHS-R1a-mediated cAMP elevation. cAMP/PKA signaling in T cells activates immunomodulatory pathways, including induction of the inducible cAMP early repressor (ICER) and modulation of cytotoxic T lymphocyte antigen-4 (CTLA-4), promoting a tolerogenic phenotype (e.g., Treg/Th2 bias, suppression of Th1/Th17) [5] [9]. PKA also scaffolds with A-kinase anchoring proteins (AKAPs) like Ezrin, forming complexes (e.g., with PAG and Csk) that inhibit proximal T-cell receptor signaling by activating Csk, which in turn inhibits the kinase Lck [9].
  • MRGPRX2-Mediated Signaling (Human-Specific): Engagement of MRGPRX2 by CST-14 triggers Gq/11 protein signaling, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP₃) generation, diacylglycerol (DAG) production, and subsequent intracellular calcium mobilization [8]. This pathway underlies CST's role in modulating mast cell degranulation and potentially neuroimmune interactions specific to humans.

The functional outcome of CST signaling is thus highly context-dependent, determined by the relative expression of its diverse receptors, the availability of G proteins, and the presence of accessory proteins (like AKAPs, RAMPs, or β-arrestins) that shape signaling specificity and duration [4] [9]. For instance, in brain endothelium, endogenous CST deficiency leads to hyperpermeability, tight junction breakdown, and dysregulated inflammatory gene expression, highlighting its crucial role in maintaining barrier integrity via mechanisms potentially involving balanced modulation of both SST and non-SST (e.g., GHS-R1a) receptor signaling [10].

Properties

Product Name

Corticostatin 1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.